Cas no 80040-79-5 (3,4,6-Tri-O-benzyl-D-galactal)

3,4,6-Tri-O-benzyl-D-galactal structure
3,4,6-Tri-O-benzyl-D-galactal structure
Product Name:3,4,6-Tri-O-benzyl-D-galactal
Número CAS:80040-79-5
MF:C27H28O4
Megavatios:416.508828163147
MDL:MFCD09039276
CID:732865
PubChem ID:87577582
Update Time:2024-10-27

3,4,6-Tri-O-benzyl-D-galactal Propiedades químicas y físicas

Nombre e identificación

    • D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,3,4-tris-O-(phenylmethyl)-
    • Tri-O-benzyl-D-galactal
    • (2R,3R,4R)-3,4-bis-benzyloxy-2-benzyloxymethyl-3,4-dihydro-2H-pyran
    • 1,5-anhydro-2-deoxy-3,4,6-tri-O-benzyl-D-lyxo-hex-1-enitol
    • 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol 3,4,6-Tribenzyl Ether
    • 1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-lyxo-hex-1-enitol
    • 2,4,6-tri-O-benzyl-D-galalactal
    • 3,4,6-tri-(O-benzyl)-D-galactal
    • 3,4,6-tri-O-benzyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
    • TRI-O-BENZYL-D-GLUCAL
    • AK117268
    • 1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-arabinohex-1-enitol
    • MXYLLYBWXIUMIT-UHFFFAOYSA-N
    • (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
    • AK187164
    • 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran
    • 3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
    • 2,6-Anhydro-5-deoxy-1,3,4-tris-O-(phenylmethyl)-D-arabino-hex-5-enitol (ACI)
    • 3,4,6-Tri-O-benzyl-D-galactal
    • CS-0132652
    • A864757
    • MFCD09039276
    • WLZ3747
    • (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran
    • W-203831
    • T1858
    • DTXSID80370475
    • 869812-50-0
    • Tri-O-benzyl-D-galactal, 98%
    • Rel-(2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran
    • AKOS025404269
    • AS-40585
    • SCHEMBL4383944
    • 80040-79-5
    • (2R,3R,4R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran
    • MXYLLYBWXIUMIT-ZONZVBGPSA-N
    • MDL: MFCD09039276
    • Renchi: 1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1
    • Clave inchi: MXYLLYBWXIUMIT-ZONZVBGPSA-N
    • Sonrisas: O([C@H]1[C@@H](COCC2C=CC=CC=2)OC=C[C@H]1OCC1C=CC=CC=1)CC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 416.19900
  • Masa isotópica única: 416.19875937g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 10
  • Complejidad: 503
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 4.5
  • Superficie del Polo topológico: 36.9

Propiedades experimentales

  • Color / forma: 白色晶状体粉末。
  • Punto de fusión: 53.0 to 57.0 deg-C
  • Punto de ebullición: 544.9°C at 760 mmHg
  • Punto de inflamación: 华氏:>235.4 °F
    摄氏:>113 °C
  • índice de refracción: -34 ° (C=1, MeOH)
  • Disolución: Soluble in dichloromethane or chloroform,
  • PSA: 36.92000
  • Logp: 5.28650
  • Actividad óptica: [α]22/D −43°, c = 1 in methylene chloride
  • Disolución: 未确定。

3,4,6-Tri-O-benzyl-D-galactal Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S24/25
  • Código F de la marca fuka:10-21
  • Código de condiciones regulatorias:Q类 (糖类,生物碱类,抗生素类,激素类)
  • Período de Seguridad:S24/25
  • Condiciones de almacenamiento:−20°C

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3,4,6-Tri-O-benzyl-D-galactal Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 0 °C
1.2 5 min, 0 °C; 10 min, 0 °C; overnight
1.3 Reagents: Methanol ;  rt
Referencia
A concise synthesis of N-substituted fagomine derivatives and the systematic exploration of their α-glycosidase inhibition
Jiang, Fu-xiang; Liu, Qiao-zhen; Zhao, Dan; Luo, Cui-ting; Guo, Cui-ping; et al, European Journal of Medicinal Chemistry, 2014, 77, 211-222

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  3 h, rt
Referencia
Direct one-pot conversion of acylated carbohydrates into their alkylated derivatives under heterogeneous reaction conditions using solid NaOH and a phase transfer catalyst
Madhusudan, Soni Kamlesh; Agnihotri, Geetanjali; Negi, Devendra S.; Misra, Anup Kumar, Carbohydrate Research, 2005, 340(7), 1373-1377

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 -
Referencia
Immunomodulatory α-galactoglycosphingolipids: Synthesis of 2'-fluoro-2'-deoxy-α-galactosylceramide and an evaluation of its immunostimulating properties
Barbieri, Lucia; Costantino, Valeria; Fattorusso, Ernesto; Mangoni, Alfonso; Basilico, Nicoletta; et al, European Journal of Organic Chemistry, 2005, (15), 3279-3285

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 12 h, rt
Referencia
Immunomodulatory α-galactoglycosphingolipids: Synthesis of a 2'-O-methyl-α-gal-GSL and evaluation of its immunostimulating capacity
Barbieri, Lucia; Costantino, Valeria; Fattorusso, Ernesto; Mangoni, Alfonso; Aru, Elisabetta; et al, European Journal of Organic Chemistry, 2004, (3), 468-473

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Methanol ;  rt
Referencia
α-Selective Glycosylation with β-Glycosyl Sulfonium Ions Prepared via Intramolecular Alkylation
Moons, Sam J.; Mensink, Rens A.; Bruekers, Jeroen P. J.; Vercammen, Maurits L. A.; Jansen, Laura M.; et al, Journal of Organic Chemistry, 2019, 84(7), 4486-4500

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
Rhodium-Catalyzed Denitrogenative Trans-annulation of N-Sulfonyl-1,2,3-triazoles with Glycals Giving Pyrroline-Fused N-Glycosides
Bi, Jingjing; Tan, Qiang; Wu, Hao; Liu, Qingfeng; Zhang, Guisheng, Organic Letters, 2021, 23(16), 6357-6361

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium methoxide ;  0 °C; 1 h, rt
1.2 Reagents: Amberlite IR 120 ;  neutralized
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  40 min, 0 °C
1.4 0 °C → rt; 16 h, rt
1.5 Reagents: Methanol ;  15 min
Referencia
Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing
Durantie, Estelle; Bucher, Christoph; Gilmour, Ryan, Chemistry - A European Journal, 2012, 18(26), 8208-8215

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydride
Referencia
Glycal-mediated synthesis of enantiomerically pure 5-substituted isoxazoles containing a differentially O-benzylated glycerol moiety
Weinig, Hans-Georg; Passacantilli, Pietro; Colapietro, Marcello; Piancatelli, Giovanni, Tetrahedron Letters, 2002, 43(26), 4613-4615

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C → rt
Referencia
Glycomimetic Ligands for the Human Asialoglycoprotein Receptor
Mamidyala, Sreeman K.; Dutta, Sanjay; Chrunyk, Boris A.; Preville, Cathy; Wang, Hong; et al, Journal of the American Chemical Society, 2012, 134(4), 1978-1981

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Methanol ;  rt
Referencia
C-2 auxiliaries for stereoselective glycosylation based on common additive functional groups
de Kleijne, Frank F. J.; Moons, Sam J.; White, Paul B.; Boltje, Thomas J., Organic & Biomolecular Chemistry, 2020, 18(6), 1165-1184

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  45 min, rt; rt → 0 °C
1.2 0 °C; 12 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
Referencia
Total Synthesis of the Congested, Bisphosphorylated Morganella morganii Zwitterionic Trisaccharide Repeating Unit
Keith, D. Jamin; Townsend, Steven D., Journal of the American Chemical Society, 2019, 141(32), 12939-12945

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 4 h, 60 °C; cooled
1.2 Reagents: Carbon dioxide Solvents: Diethyl ether ,  Water ;  neutralized, rt
Referencia
Stereoselective Michael-type addition of organocopper reagents to enones derived from glycals in the synthesis of 2-phosphono-α-C-glycosides
Leonelli, Francesca; Capuzzi, Marinella; Calcagno, Vincenzo; Passacantilli, Pietro; Piancatelli, Giovanni, European Journal of Organic Chemistry, 2005, (13), 2671-2676

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 20 min, 0 °C
1.3 0 °C; 12 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis
Wang, Bang; Xiong, De-Cai; Ye, Xin-Shan, Organic Letters, 2015, 17(22), 5698-5701

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Copper ,  Zinc ;  4.5 h, 0 °C → 10 °C
Referencia
General Method for Synthesizing Pyranoid Glycals. A New Route to Allal and Gulal Derivatives
Boutureira, Omar; Rodriguez, Miguel Angel; Matheu, M. Isabel; Diaz, Yolanda; Castillon, Sergio, Organic Letters, 2006, 8(4), 673-675

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, 0 °C → rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C; 30 min, 0 °C
1.3 0 °C; overnight, rt
1.4 Reagents: Water
Referencia
Reengineering Chemical Glycosylation: Direct, Metal-Free Anomeric O-Arylation of Unactivated Carbohydrates
Lucchetti, Nicola ; Gilmour, Ryan, Chemistry - A European Journal, 2018, 24(61), 16266-16270

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
1.2 Reagents: Carbon dioxide ;  neutralized, rt
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 16 h, 0 °C → rt
Referencia
α-Glycosphingolipids via Chelation-Induced Anomerization of O- and S-Glucuronic and Galacturonic Acid Derivatives
Pilgrim, Wayne; Murphy, Paul V., Organic Letters, 2009, 11(4), 939-942

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  1 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  6 d, rt
1.3 Reagents: Water ;  rt
Referencia
Bronsted acid-catalyzed ring-opening polycondensation of galactose-based cyclic sulfite
Miyazaki, Ryo; Suzuki, Misaki; Shetty, Sangeetha Srinivasa; Shimazaki, Taichi; Osaka, Issey; et al, Polymer Journal (Tokyo, 2023, 55(3), 213-221

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Potassium carbonate Solvents: Methanol ;  3 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.3 0 °C → rt; 10 h, rt
1.4 Solvents: Methanol ;  10 min, rt
Referencia
Selective S-deacetylation inspired by native chemical ligation: practical syntheses of glycosyl thiols and drug mercapto-analogs
Shu, Penghua; Zeng, Jing; Tao, Jinyi; Zhao, Yueqi; Yao, Guangmin; et al, Green Chemistry, 2015, 17(4), 2545-2551

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 20 min, 0 °C
1.3 0 °C; overnight, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
Palladium catalyzed stereocontrolled synthesis of C-aryl glycosides using glycals and arenediazonium salts at room temperature
Singh, Adesh Kumar; Kandasamy, Jeyakumar, Organic & Biomolecular Chemistry, 2018, 16(28), 5107-5112

3,4,6-Tri-O-benzyl-D-galactal Raw materials

3,4,6-Tri-O-benzyl-D-galactal Preparation Products

3,4,6-Tri-O-benzyl-D-galactal Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80040-79-5)3,4,6-三邻苄基半乳醛
Número de pedido:LE2403709
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:37
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80040-79-5)3,4,6-Tri-O-benzy-D-galactal
Número de pedido:NC15841
Estado del inventario:
Cantidad:10g
Pureza:97%
Información sobre precios actualizada por última vez:Friday, 18 July 2025 16:02
Precio ($):Price inquiry
Correo electrónico:sales@newcanbio.com
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80040-79-5)3,4,6-三邻苄基半乳醛
LE2403709
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
NewCan Biotech Limited
(CAS:80040-79-5)3,4,6-Tri-O-benzy-D-galactal
NC15841
Pureza:97%
Cantidad:10g
Precio ($):Informe